(Bicyclo[3.3.1]nonan-1-yl)acetic acid
Description
Properties
CAS No. |
63296-90-2 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(1-bicyclo[3.3.1]nonanyl)acetic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)8-11-5-1-3-9(7-11)4-2-6-11/h9H,1-8H2,(H,12,13) |
InChI Key |
GQJZEGCWVLTTPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)(C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural Features and Properties
Physical and Chemical Properties
(Bicyclo[3.3.1]nonan-1-yl)acetic acid possesses a distinctive bicyclic structure with a carboxylic acid functional group attached to the bridgehead carbon. The compound has a molecular weight of 182.26 g/mol and contains 13 heavy atoms. It exhibits the following computed properties:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 182.26 g/mol | Computed by PubChem 2.1 |
| XLogP3-AA | 3.4 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 37.3 Ų | Computed by Cactvs 3.4.8.18 |
| Complexity | 200 | Computed by Cactvs 3.4.8.18 |
The acid functionality makes this compound suitable for further derivatization, allowing its incorporation into more complex molecular frameworks.
General Synthetic Approaches to Bicyclo[3.3.1]nonane Systems
Classification of Synthetic Methodologies
The synthesis of bicyclo[3.3.1]nonane derivatives can be broadly classified into three major categories:
- Intra- and intermolecular carbon-carbon bond formation reactions
- Intra- and intermolecular carbon-heteroatom bond formation
- Ring expansion and ring transformation methods
Each of these approaches has been employed with varying degrees of success for constructing the bicyclo[3.3.1]nonane framework, which serves as the foundation for synthesizing (Bicyclo[3.3.1]nonan-1-yl)acetic acid.
Early Synthetic Methods for Bicyclo[3.3.1]nonane Derivatives
Early synthetic approaches to bicyclo[3.3.1]nonane systems date back to the beginning of the 20th century. Condensation reactions between aldehydes and acetylacetones, followed by acid-catalyzed dehydration, were among the pioneering routes to these bicyclic structures. Additionally, the synthesis of Meerwein's ester, a precursor for adamantane synthesis, was achieved during this period through the reaction of dimethyl malonate with formaldehyde.
Specific Preparation Methods for (Bicyclo[3.3.1]nonan-1-yl)acetic acid
Carboxylation of Bicyclo[3.3.1]nonane Derivatives
One approach to synthesizing (Bicyclo[3.3.1]nonan-1-yl)acetic acid involves carboxylation of appropriate bicyclo[3.3.1]nonane precursors. This generally requires preparation of the bicyclic framework followed by installation of the acetic acid functionality at the bridgehead position.
Grignard-Based Methodologies
A feasible synthetic route involves:
- Formation of a Grignard reagent from an appropriate bicyclo[3.3.1]nonane halide
- Reaction with carbon dioxide or a suitable carboxylation agent
- Subsequent functional group transformations to introduce the acetic acid moiety
Alkylation-Based Approaches
Another potential synthetic pathway employs alkylation strategies:
- Preparation of a bicyclo[3.3.1]nonane-derived enolate or other nucleophilic species
- Reaction with an appropriate electrophile containing a masked or protected carboxylic acid functionality
- Deprotection and functional group modifications to yield the target compound
Cyclization Approaches for Bicyclo[3.3.1]nonane Core Formation
Aldol Condensation Strategies
Base-promoted intramolecular aldol condensation has proven effective for constructing the bicyclo[3.3.1]nonane skeleton. Several research groups have successfully employed this methodology for synthesizing natural products containing the bicyclo[3.3.1]nonane core.
For example, treatment of appropriately functionalized precursors with bases such as NaOEt, KOH/MeOH, or KOH/18-crown-6/MeOH facilitates intramolecular aldol condensation, affording bicyclo[3.3.1]nonan-9-one derivatives in good yields (typically 80-98%). This approach could potentially be adapted for synthesizing (Bicyclo[3.3.1]nonan-1-yl)acetic acid through appropriate functionalization of the bicyclic core.
Reducing Agent-Mediated Cyclization
Researchers have demonstrated the efficacy of reducing agents like diisobutylaluminum hydride (DIBAL-H) and lithium aluminum tri(tert-butoxy)hydride (LiAlH(OᵗBu)₃) in promoting tandem reactions involving lactone ring opening and intramolecular aldol condensation. This methodology offers a potential route to functionalized bicyclo[3.3.1]nonane derivatives that could serve as precursors for (Bicyclo[3.3.1]nonan-1-yl)acetic acid.
| Reducing Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| DIBAL-H | Tandem lactone opening/aldol | 70-85 | |
| LiAlH(OᵗBu)₃ | Similar to DIBAL-H | 82 |
Organocatalytic Approaches
Organocatalyzed aldol condensation provides another valuable method for constructing the bicyclo[3.3.1]nonane framework with high stereoselectivity. Modified proline catalysts have demonstrated superior performance compared to L-proline itself, offering higher diastereomeric excess (de) and enantiomeric excess (ee) values for the resulting bicyclic products.
Electrocyclic Reactions and Diels-Alder Approaches
Diels-Alder Methodology
The bicyclo[3.3.1]nonane system can be efficiently accessed through Diels-Alder reactions. Cyclohepta-1,3-diene has served as a diene component in reactions with various dienophiles, leading to bicyclo[3.3.1]nonene derivatives that can be further functionalized. This approach potentially offers a viable route to (Bicyclo[3.3.1]nonan-1-yl)acetic acid through appropriate choice of dienophile followed by selective functionalization of the resulting adduct.
Electrocyclic Reactions
Various electrocyclic reactions have been employed for constructing bicyclo[3.3.1]nonane derivatives. These methodologies could potentially be adapted for the synthesis of (Bicyclo[3.3.1]nonan-1-yl)acetic acid through appropriate functionalization of the bicyclic core.
Ring Expansion Methods
Ring expansion of smaller bicyclic systems represents another potential approach to the bicyclo[3.3.1]nonane framework. This methodology could involve:
- Synthesis of an appropriately functionalized bicyclo[2.2.1]heptane derivative
- Ring expansion to generate the bicyclo[3.3.1]nonane skeleton
- Functionalization to introduce the acetic acid moiety at the bridgehead position
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly influences the efficiency and selectivity of reactions involved in synthesizing bicyclo[3.3.1]nonane derivatives. For instance, in the thiophenol-mediated epoxide opening and intramolecular aldol reaction for forming bicyclo[3.3.1]non-3-en-2-ones, solvent optimization studies revealed that dichloromethane provided superior yields (84%) compared to tetrahydrofuran (72%) and diethyl ether (84% but with significantly longer reaction times).
| Solvent | Reaction Time | Yield (%) |
|---|---|---|
| THF | 8 h | 72 |
| Et₂O | 23 h | 84 |
| CH₂Cl₂ | 5 h | 84 |
Base Selection
The choice of base plays a crucial role in reactions involving bicyclo[3.3.1]nonane formation. In the synthesis of bicyclo[3.3.1]non-3-en-2-ones, replacing sodium hydride with potassium carbonate dramatically improved the yield from 28% to 72%. Further optimization using cesium carbonate maintained high yields while allowing reduced reagent quantities and shorter reaction times.
| Base (equiv) | Temperature | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| NaH (10) | r.t. | THF | 6 h | 28 |
| K₂CO₃ (10) | r.t. | THF | 8 h | 72 |
| Cs₂CO₃ (5) | r.t. | CH₂Cl₂ | 1.5 h | 83 |
| Cs₂CO₃ (5) | 66°C | THF | 15 min | 70 |
Temperature Considerations
Temperature control significantly affects reaction outcomes in bicyclo[3.3.1]nonane synthesis. While many transformations proceed effectively at room temperature, certain reactions benefit from elevated temperatures. For instance, microwave-mediated procedures have been developed for the thiophenol-mediated epoxide opening and intramolecular aldol reaction, providing moderate to good yields (57-88%).
Mechanistic Considerations
Aldol Condensation Mechanisms
Mechanistic studies of intramolecular aldol condensations leading to bicyclo[3.3.1]nonane derivatives have provided valuable insights. For example, ¹³C NMR studies of the thiophenol-mediated synthesis of bicyclo[3.3.1]non-3-en-2-ones revealed a sequence involving:
- Initial reversible nucleophilic attack of thiophenol at the carbonyl group
- Base-catalyzed 1,2-migration to open the epoxide
- Base-catalyzed intermolecular aldol reaction
- Opening of the epoxide alpha to the carbonyl group with a second equivalent of thiophenol
- Dehydration to yield the final product
This mechanistic understanding could inform the development of synthetic routes to (Bicyclo[3.3.1]nonan-1-yl)acetic acid.
Transannular Interactions
The proximity of carbons 3 and 7 in the bicyclo[3.3.1]nonane ring system influences its chemistry through transannular interactions. Studies on 2-bicyclo(3.3.1)nonene oxide have demonstrated that solvolysis in trifluoroacetic acid preferentially yields 7-bicyclo(3.3.1)nonen-exo-2-ol, while solvolysis in acetic acid-sodium acetate produces a mixture of alcohols including 3-bicyclo(3.3.1)nonen-exo-2-ol and various diols. These transannular effects must be considered when designing synthetic routes to functionalized bicyclo[3.3.1]nonane derivatives like (Bicyclo[3.3.1]nonan-1-yl)acetic acid.
Analytical Characterization
Spectroscopic Data
(Bicyclo[3.3.1]nonan-1-yl)acetic acid can be characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for (Bicyclo[3.3.1]nonan-1-yl)acetic acid is not directly available from the search results, related bicyclic compounds provide reference points. For instance, bicyclo[4.3.0]nonane-3(4),7(8)-dicarboxylic acid exhibits the following NMR characteristics:
- ¹H NMR (500 MHz, DMSO-d₆, ppm): 1.06-2.88 (m, 14H, CH and CH₂), 11.95 (s, 2H, COOH)
- ¹³C NMR (125 MHz, DMSO-d₆, ppm): 21.02-49.24 (CH and CH₂), 174.64-177.97 (COOH)
For (Bicyclo[3.3.1]nonan-1-yl)acetic acid, similar patterns would be expected, with signals corresponding to the bicyclic skeleton and the characteristic carboxylic acid resonances.
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for (Bicyclo[3.3.1]nonan-1-yl)acetic acid, including:
- Carboxylic acid O-H stretch (broad band around 3000-2500 cm⁻¹)
- C=O stretch (strong band around 1700 cm⁻¹)
- C-O stretch (around 1200-1300 cm⁻¹)
- Various C-H stretching and bending vibrations characteristic of the bicyclic skeleton
Mass Spectrometry
Mass spectrometric analysis of (Bicyclo[3.3.1]nonan-1-yl)acetic acid would be expected to show:
- Molecular ion peak at m/z 182.13 corresponding to the molecular formula C₁₁H₁₈O₂
- Fragment ions characteristic of bicyclo[3.3.1]nonane derivatives
- Loss of OH and COOH groups yielding characteristic fragment patterns
Chromatographic Analysis
Chromatographic techniques provide valuable tools for monitoring reactions and purifying (Bicyclo[3.3.1]nonan-1-yl)acetic acid:
Thin Layer Chromatography (TLC)
TLC can be employed for reaction monitoring and preliminary purity assessment. Suitable mobile phases might include:
- Hexane/ethyl acetate mixtures
- Dichloromethane/methanol systems
- Toluene/acetone combinations
Column Chromatography
For purification of (Bicyclo[3.3.1]nonan-1-yl)acetic acid, silica gel column chromatography using appropriate solvent systems would be effective. Due to the carboxylic acid functionality, addition of a small percentage of acetic acid to the mobile phase might be necessary to minimize tailing.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
For analytical applications, GC (likely requiring derivatization of the carboxylic acid) or HPLC methods could be developed for quantitative analysis of (Bicyclo[3.3.1]nonan-1-yl)acetic acid.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[3.3.1]nonan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the acetic acid moiety.
Substitution: Substitution reactions can introduce different substituents on the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(Bicyclo[3.3.1]nonan-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Derivatives of bicyclo[3.3.1]nonane have shown promise as anticancer agents.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (Bicyclo[3.3.1]nonan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The bicyclo[3.3.1]nonane scaffold is versatile, with modifications influencing reactivity, stability, and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Impact :
- Azabicyclo Derivatives (e.g., ): Nitrogen incorporation enhances hydrogen-bonding capacity and alters electronic properties, improving solubility and bioactivity.
- Dione Derivatives (e.g., ): The presence of ketone groups increases electrophilicity, favoring reactions like nucleophilic additions.
- Ester Derivatives (e.g., ): Methyl or benzyl esters improve volatility for GC-MS detection but reduce acidity compared to free carboxylic acids.
Conformational Stability: Bicyclo[3.3.1]nonane derivatives adopt a twin-chair conformation, minimizing steric strain . This rigidity is advantageous in designing enzyme inhibitors or receptor ligands.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Catalyst/Solvent | Yield Range | Key Reference |
|---|---|---|---|
| Dichloroketene reaction | Acetic acid, Zn | 70-85% | |
| Acid rearrangement | p-TsOH, acetic acid | 65-90% | |
| Lactonization | HCl, H2O | 50-75% |
Basic: How can titration methods quantify the acetic acid moiety in (Bicyclo[3.3.1]nonan-1-yl)acetic acid?
Methodological Answer:
Adapt acid-base titration using standardized NaOH (e.g., 1.00 M) with phenolphthalein as an indicator:
Sample Preparation : Dissolve the compound in water or ethanol.
Titration : Neutralize the acetic acid group to its carboxylate form. The endpoint is marked by a persistent pink color (pH ~8.3–10.0) .
Calculation : Use the equation .
Note : Ensure precise volumetric measurements to minimize errors (e.g., ±0.1 mL burette tolerance) .
Advanced: What strategies address regioselectivity challenges in functionalizing the bicyclo[3.3.1]nonane scaffold?
Methodological Answer:
Regioselectivity is influenced by:
- Catalyst Choice : Lewis acids like AlCl3 favor bridgehead functionalization, while Brønsted acids (e.g., H2SO4) promote exo-cyclic reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for endo-attack, while non-polar solvents favor exo-products .
- Substituent Directing Groups : Pre-existing functional groups (e.g., hydroxyl) can guide electrophilic substitution via steric or electronic effects .
Advanced: How do solvent and catalyst choices influence synthesis yields?
Methodological Answer:
- Catalyst Impact : p-Toluenesulfonic acid in acetic acid improves yields (85–90%) by stabilizing carbocation intermediates . Silica gel, a mild catalyst, reduces side reactions but lowers yields (50–60%) .
- Solvent Role : Acetic acid as a solvent enhances proton availability for cyclization, while THF or DCM may slow kinetics due to poor acid dissociation .
Basic: What safety precautions are recommended for handling bicyclo[3.3.1]nonane derivatives?
Methodological Answer:
- Ventilation : Use fume hoods due to potential volatile byproducts (e.g., acetic acid fumes) .
- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact .
- Storage : Keep in airtight containers away from oxidizers, as bicyclic compounds may decompose exothermically .
Advanced: How can contradictory data in synthesis methods be resolved?
Methodological Answer:
- Reproducibility Checks : Replicate procedures from divergent studies (e.g., dichloroketene vs. lactonization routes) to identify critical variables .
- Analytical Validation : Use NMR and LC-MS to compare product purity and byproducts across methods .
- Computational Modeling : Density functional theory (DFT) can predict favored reaction pathways under varying conditions (e.g., solvent polarity, catalyst) .
Basic: What analytical techniques confirm the structure of synthesized (Bicyclo[3.3.1]nonan-1-yl)acetic acid?
Methodological Answer:
- NMR : and NMR verify bicyclic scaffold geometry and acetic acid moiety integration .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C11H16O2: 196.12 g/mol) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate functional groups .
Advanced: What are the implications of in vivo stability for pharmacological applications?
Methodological Answer:
- Metabolic Stability : Esterase-mediated hydrolysis of the acetic acid group may reduce bioavailability. Modify the scaffold with methyl groups to sterically hinder enzymatic cleavage .
- pH Sensitivity : The carboxylic acid group’s pKa (~4.7) affects ionization in physiological environments. Prodrug strategies (e.g., esterification) can enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
